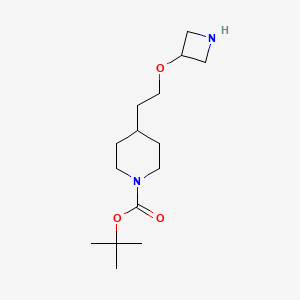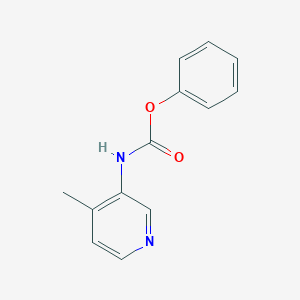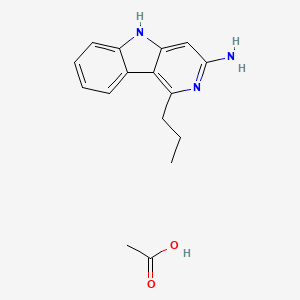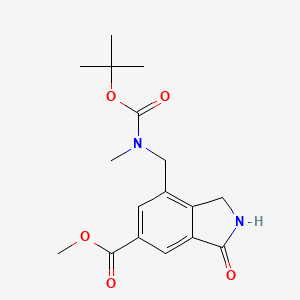![molecular formula C14H17BrN2O2 B13929143 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide CAS No. 328062-39-1](/img/structure/B13929143.png)
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a pyrrolidinone moiety linked via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Formation of Pyrrolidinone Moiety: The final step involves the reaction of the intermediate with 2-oxopyrrolidine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinone moiety can interact with proteins and enzymes, potentially inhibiting their activity. The benzamide structure allows for binding to various receptors, influencing cellular pathways and biological processes .
相似化合物的比较
Similar Compounds
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar in structure but with a pyridine ring instead of a pyrrolidinone moiety.
2-bromobenzamide: Lacks the propyl and pyrrolidinone groups, making it less complex.
Uniqueness
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is unique due to the presence of both the bromine atom and the pyrrolidinone moiety. This combination provides distinct chemical properties and potential biological activities that are not observed in simpler benzamide derivatives.
属性
CAS 编号 |
328062-39-1 |
|---|---|
分子式 |
C14H17BrN2O2 |
分子量 |
325.20 g/mol |
IUPAC 名称 |
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C14H17BrN2O2/c15-12-6-4-11(5-7-12)14(19)16-8-2-10-17-9-1-3-13(17)18/h4-7H,1-3,8-10H2,(H,16,19) |
InChI 键 |
YGAHXLOPUGRLLY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)




![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)


![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)

![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)
![Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)

